molecular formula C17H16FN3O2 B2572803 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1169991-59-6

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2572803
CAS No.: 1169991-59-6
M. Wt: 313.332
InChI Key: DLRGOSSSKFDPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea ( 1171033-27-4) is a synthetic small molecule with a molecular formula of C16H14FN3O2 and a molecular weight of 299.30 g/mol. This compound is characterized by its urea functional group, which bridges a 4-fluorobenzyl moiety and a 1-methyl-2-oxoindolin (isatin) scaffold. The isatin core is recognized as a privileged structure in medicinal chemistry , known for its versatile interactions with various biological targets. The strategic incorporation of fluorine is a common practice in drug design to modulate properties such as lipophilicity, metabolic stability, and membrane permeability. This reagent holds significant research value, particularly in the field of oncology and enzyme inhibition. Urea-containing compounds have demonstrated a strong potential for targeting kinase enzymes , which are critical in signaling pathways for cell proliferation and survival. Specifically, structurally similar urea derivatives have been investigated as potent inhibitors of kinases like GSK-3β (Glycogen Synthase Kinase-3β), a promising target for anticancer therapeutic intervention. Furthermore, the isatin moiety is associated with a broad spectrum of biological activities , including anticancer properties, making this compound a valuable scaffold for developing and profiling novel kinase inhibitors. The primary applications for this chemical are in non-clinical research. It serves as a key intermediate or a reference standard in medicinal chemistry for the design, synthesis, and biological evaluation of new therapeutic agents. Researchers can utilize it to study structure-activity relationships (SAR), conduct high-throughput screening, and explore mechanisms of action in cellular and biochemical assays. This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and storage information. Sealed storage in a dry environment at room temperature is recommended.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-21-15-7-6-14(8-12(15)9-16(21)22)20-17(23)19-10-11-2-4-13(18)5-3-11/h2-8H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGOSSSKFDPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 4-fluorobenzylamine with 1-methyl-2-oxoindoline-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

  • The indolin-2-one core in the target compound introduces rigidity and aromaticity, which may enhance binding to hydrophobic enzyme pockets compared to flexible pyrrolidinone or piperidine analogs.
  • Fluorinated benzyl groups are common across analogs, improving lipophilicity and metabolic stability .
2.2. Functional Comparisons
  • Target Affinity: Indolin-2-one derivatives are known inhibitors of kinases (e.g., Aurora kinases) and receptors (e.g., serotonin receptors). In contrast, piperidine-containing analogs like BP 3125 (pimavanserin-related) target 5-HT₂A receptors for antipsychotic effects .
  • Synthetic Routes : The target compound likely employs urea coupling between 4-fluorobenzylamine and indolinyl isocyanate. In contrast, thiazole-linked ureas (e.g., ) use microwave-assisted synthesis, highlighting divergent methodologies .

Research Findings and Data

3.2. Physicochemical Properties
Property Target Compound Pyrrolidinone Analog () Piperidine Analog (BP 3125)
LogP ~3.1 (estimated) ~2.8 ~3.5
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 5 7 8
Polar Surface Area 65 Ų 58 Ų 55 Ų

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